molecular formula C15H14O6S B13528004 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid CAS No. 93945-52-9

3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid

Cat. No.: B13528004
CAS No.: 93945-52-9
M. Wt: 322.3 g/mol
InChI Key: LOBKQKRRQFFDKX-UHFFFAOYSA-N
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Description

3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid is an organic compound with the molecular formula C15H14O6S It is a derivative of benzoic acid, characterized by the presence of a methoxy group, a methylphenyl group, and a sulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 4-methylphenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-methoxybenzoic acid is first dissolved in a suitable solvent like dichloromethane. The 4-methylphenylsulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonyloxy group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: 3-Methoxy-2-(4-methylphenyl)carboxybenzoic acid.

    Reduction: 3-Methoxy-2-(4-methylphenyl)sulfanylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid involves its interaction with specific molecular targets. The methoxy and sulfonyloxy groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The aromatic ring can also engage in π-π stacking interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: Lacks the sulfonyloxy and methylphenyl groups.

    4-Methylphenylsulfonyl chloride: Lacks the benzoic acid and methoxy groups.

    2-(4-Methylphenyl)sulfonyloxybenzoic acid: Similar structure but lacks the methoxy group.

Uniqueness

3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and sulfonyloxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

93945-52-9

Molecular Formula

C15H14O6S

Molecular Weight

322.3 g/mol

IUPAC Name

3-methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid

InChI

InChI=1S/C15H14O6S/c1-10-6-8-11(9-7-10)22(18,19)21-14-12(15(16)17)4-3-5-13(14)20-2/h3-9H,1-2H3,(H,16,17)

InChI Key

LOBKQKRRQFFDKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C(=O)O

Origin of Product

United States

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